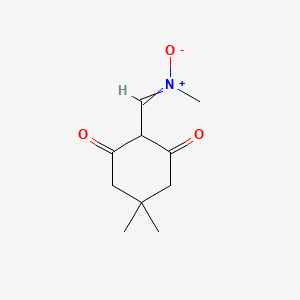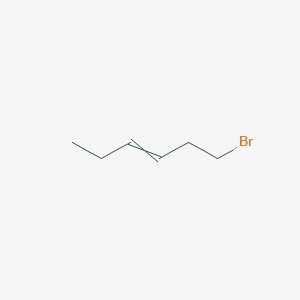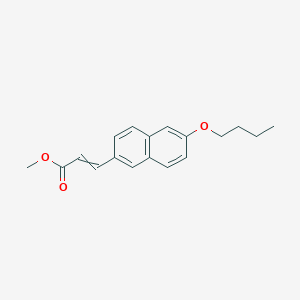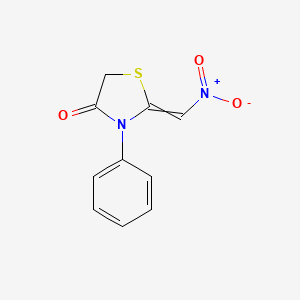
S-Chloromethyl thiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Chloromethyl thiocarbamate: is an organosulfur compound that belongs to the thiocarbamate family. As the prefix “thio-” suggests, it is a sulfur analogue of carbamates. Thiocarbamates are known for their versatility and have found applications in various fields, including agriculture, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Isocyanide-Based Synthesis: An efficient method involves the conversion of N-formamides into thiocarbamates by initial dehydration with p-toluene sulfonyl chloride to form isocyanides, followed by the addition of a sulfoxide component.
Electrochemical Synthesis: This method uses readily available isocyanides and thiols under simple metal- and oxidant-free conditions, avoiding the need for an inert atmosphere.
KI-Catalyzed Synthesis: This classic method involves reacting phosgene/triphosgene or carbonyldiimidazole with an amine and thiophenol.
Industrial Production Methods: Industrial production often relies on the conversion of phosgene or its derivatives by subsequent addition of an amine and a thiol or vice versa. Alternatively, organic isocyanates can be converted using thiols .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Thiocarbamates can undergo oxidation reactions, often forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiocarbamates to their corresponding thiols.
Substitution: Substitution reactions involve replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiocarbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Polymerization: Thiocarbamates are used in controlled ring-opening metathesis polymerization (ROMP) reactions to create polymers with specific properties.
Biology:
Antifertility Agents: Some thiocarbamates have been found to possess antifertility properties.
Medicine:
Antivirals: Certain thiocarbamates exhibit antiviral activity.
Industry:
Mécanisme D'action
The mechanism of action of S-Chloromethyl thiocarbamate involves its ability to bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups. This binding can inhibit the function of these molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
O-Thiocarbamates: These are esters with the general formula ROC(=S)NR2.
Dithiocarbamates: These compounds contain two sulfur atoms and are known for their use in agriculture as fungicides.
Uniqueness: S-Chloromethyl thiocarbamate is unique due to its specific structure and reactivity, which allows it to undergo a variety of chemical reactions and find applications in diverse fields. Its ability to form covalent bonds with sulfhydryl groups sets it apart from other thiocarbamates .
Propriétés
Formule moléculaire |
C2H4ClNOS |
|---|---|
Poids moléculaire |
125.58 g/mol |
Nom IUPAC |
S-(chloromethyl) carbamothioate |
InChI |
InChI=1S/C2H4ClNOS/c3-1-6-2(4)5/h1H2,(H2,4,5) |
Clé InChI |
SXFJZNGIYIFFAD-UHFFFAOYSA-N |
SMILES canonique |
C(SC(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11725920.png)



![8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725953.png)
![2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11725965.png)

![Ethyl 3-[(2-cyanoacetamido)imino]hexanoate](/img/structure/B11725973.png)
![{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine](/img/structure/B11725978.png)
![3-[(2-Methylphenyl)hydrazinylidene]-2-piperidinone](/img/structure/B11725981.png)

![5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11725997.png)


